2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene
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Overview
Description
2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene is an organic compound with a complex structure that includes a nitro group, a trifluoromethyl group, and a sulphanylphenoxy group
Preparation Methods
The synthesis of 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene typically involves multiple steps, starting from simpler aromatic compoundsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The sulphanylphenoxy group may interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds include:
- 2-Methyl-1-nitro-4-(trifluoromethyl)benzene
- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)benzyl chloride These compounds share structural similarities but differ in their functional groups and specific chemical properties. The presence of the sulphanylphenoxy group in 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene makes it unique and may confer distinct reactivity and applications .
Properties
CAS No. |
106310-21-8 |
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Molecular Formula |
C14H10F3NO3S |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
2-methyl-4-nitro-1-[4-(trifluoromethylsulfanyl)phenoxy]benzene |
InChI |
InChI=1S/C14H10F3NO3S/c1-9-8-10(18(19)20)2-7-13(9)21-11-3-5-12(6-4-11)22-14(15,16)17/h2-8H,1H3 |
InChI Key |
OQKGDRQCMCOODH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
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